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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-5-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that holds

significant interest within the fields of medicinal chemistry and drug development. As a

derivative of benzimidazole, a scaffold present in numerous biologically active molecules, this

compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.

Its chemical structure, featuring a chloro substituent at the 2-position and a methoxy group at

the 5-position of the benzimidazole core, imparts specific reactivity and properties that are

exploited in the design of novel therapeutic agents. This technical guide provides a

comprehensive overview of the physical and chemical properties, detailed experimental

protocols for its synthesis and characterization, and a visualization of its synthetic workflow.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Chloro-5-methoxy-1H-

benzimidazole is presented below. The data has been compiled from various chemical

databases and supplier information. It is important to note that some of the presented data are

computed and have not been experimentally verified.
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Table 1: Identifiers and Molecular Characteristics
Property Value Source

IUPAC Name
2-chloro-6-methoxy-1H-

benzimidazole
[1]

CAS Number 15965-54-5 [1]

Molecular Formula C₈H₇ClN₂O [1]

Molecular Weight 182.61 g/mol [1]

Canonical SMILES
COC1=CC2=C(C=C1)N=C(N2

)Cl
[1]

InChI Key
FMDGYQOERIOABX-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties
Property Value Notes

Appearance

White to off-white or light

yellowish-brown

powder/crystals

[2]

Melting Point 261-263 °C [3]

Boiling Point
>360 °C (Predicted for

Benzimidazole)
[4]

Solubility

Insoluble in water. Soluble in

DMSO and sparingly in

Methanol.

[2]

logP (Octanol-Water Partition

Coefficient)
1.9 (Computed) [1]

pKa Not available

Density Not available
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

2-Chloro-5-methoxy-1H-benzimidazole. These protocols are based on general methods for the

synthesis and analysis of benzimidazole derivatives and may require optimization for specific

laboratory conditions.

Synthesis of 2-Chloro-5-methoxy-1H-benzimidazole
The synthesis of 2-chloro-benzimidazole derivatives typically involves a multi-step process

starting from the corresponding o-phenylenediamine. A general and adaptable synthetic route

is outlined below.

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1

equivalent) in a suitable solvent such as dimethylformamide (DMF).

Cyclization: Add urea (2 equivalents) to the solution. Heat the reaction mixture to 135-140°C

and reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: After completion, cool the reaction mixture and remove the DMF by distillation

under reduced pressure.

Purification: Wash the resulting solid with water. Dissolve the crude product in a 10%

aqueous sodium hydroxide solution and filter to remove any insoluble impurities. Neutralize

the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.

Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 5-methoxy-

1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Chlorination to 2-Chloro-5-methoxy-1H-benzimidazole

Reaction Setup: In a clean, dry round-bottom flask, place 5-methoxy-1,3-dihydro-2H-

benzimidazol-2-one (1 equivalent) and phosphoryl chloride (POCl₃) (2 equivalents). A

catalytic amount of phenol can be added.
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Chlorination: Heat the mixture to 103-107°C and maintain this temperature for 12 hours.

Monitor the reaction by TLC.

Work-up: After the reaction is complete, carefully cool the mixture in an ice bath. Slowly and

cautiously neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of

approximately 10. This step is highly exothermic and should be performed with care.

Isolation and Purification: The crude product will precipitate out. Collect the solid by filtration

and wash with cold water. The crude 2-Chloro-5-methoxy-1H-benzimidazole can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the

final product.

Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the synthesized compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane

(TMS) as an internal standard.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic

protons in the benzimidazole ring system and a singlet for the methoxy group protons.

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to

the eight unique carbon atoms in the molecule.

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to

confirm the assigned structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: An FTIR spectrometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with

dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands for N-H stretching (around 3400-3300

cm⁻¹), C=N stretching (around 1620 cm⁻¹), C-O stretching of the methoxy group, and

aromatic C-H and C=C stretching vibrations.

3. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Instrumentation: An HPLC system with a UV detector.

Method Parameters (General Method for Benzimidazoles):

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

The exact composition should be optimized.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance

(e.g., 218 nm or determined by UV scan).

Injection Volume: 10-20 µL.

Sample Preparation: Prepare a standard solution of the purified compound in a suitable

solvent (e.g., acetonitrile or methanol) at a known concentration.

Data Analysis: Analyze the chromatogram for the retention time and peak area of the main

component to determine its purity.
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4. Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI)

source.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated

molecular weight of 2-Chloro-5-methoxy-1H-benzimidazole (183.03 for C₈H₈ClN₂O⁺). The

isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.[1]

Visualizations
Synthesis Workflow of 2-Chloro-5-methoxy-1H-
benzimidazole
The following diagram illustrates a typical workflow for the synthesis of 2-Chloro-5-methoxy-1H-

benzimidazole, from starting materials to the final purified product.

Starting Materials Step 1: Cyclization Intermediate

Chlorinating Agent

Step 2: Chlorination Final Product

4-methoxy-1,2-phenylenediamine

Reflux in DMF
(135-140°C, 12h)Urea Work-up &

Purification
5-methoxy-1,3-dihydro-
2H-benzimidazol-2-one

Heat
(103-107°C, 12h)

POCl₃

Work-up &
Purification

2-Chloro-5-methoxy-
1H-benzimidazole

Click to download full resolution via product page
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Caption: A generalized workflow for the two-step synthesis of 2-Chloro-5-methoxy-1H-

benzimidazole.

Conclusion
2-Chloro-5-methoxy-1H-benzimidazole is a valuable building block in the synthesis of

pharmacologically active compounds. This guide has provided a detailed overview of its core

physical and chemical properties, along with generalized yet comprehensive experimental

protocols for its synthesis and characterization. The provided information is intended to serve

as a foundational resource for researchers and scientists in the field of drug discovery and

development, facilitating further exploration and application of this versatile benzimidazole

derivative. It is recommended that the provided protocols be adapted and optimized for specific

laboratory settings and that all necessary safety precautions be taken when handling the

described chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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